molecular formula C12H17BN4O2 B13922668 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13922668
M. Wt: 260.10 g/mol
InChI Key: WRNNNKRVRHHEFW-UHFFFAOYSA-N
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Description

This compound is a boronate ester-functionalized [1,2,4]triazolo[1,5-a]pyridine derivative with the molecular formula C₁₃H₁₈BN₃O₂ and a molecular weight of 273.14 g/mol . The core structure combines a triazole-fused pyridine scaffold with a pinacol boronate group at the 7-position and an amine substituent at the 2-position. Such boronate esters are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in medicinal chemistry and materials science .

Key applications include its role as a building block in synthesizing kinase inhibitors, PDE (phosphodiesterase) inhibitors, and other bioactive molecules .

Properties

Molecular Formula

C12H17BN4O2

Molecular Weight

260.10 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H17BN4O2/c1-11(2)12(3,4)19-13(18-11)8-5-6-17-9(7-8)15-10(14)16-17/h5-7H,1-4H3,(H2,14,16)

InChI Key

WRNNNKRVRHHEFW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=NN3C=C2)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridin-2-amine
Molecular Formula C₁₂H₁₆BN₃O₂
Molecular Weight 245.09 g/mol
CAS Number 1210048-18-2
Synonyms Triazolo[1,5-a]pyridine-7-boronic Acid Pinacol Ester; MFCD13181995
Structural Features Boronic acid pinacol ester attached at position 7 of the triazolopyridine ring
MDL Number MFCD13181995

The compound features a pinacol boronate ester moiety, which is commonly used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity.

Preparation Methods of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridin-2-amine

General Synthetic Strategy

The preparation of this compound generally involves the installation of the boronic acid pinacol ester group onto a pre-formed triazolopyridine core. The key synthetic step is typically a borylation reaction, often employing transition-metal catalysis such as palladium or iridium catalysts, to introduce the boronate ester at the 7-position of the triazolopyridine ring.

Representative Synthetic Routes

Borylation of Halogenated Triazolopyridine Precursors
  • Starting from a halogenated triazolopyridine (e.g., 7-bromo-triazolo[1,5-a]pyridine), the boronic acid pinacol ester group can be introduced via palladium-catalyzed Miyaura borylation.
  • Typical reagents include bis(pinacolato)diboron, a palladium catalyst (such as Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a suitable solvent like dioxane.
  • The reaction is conducted under inert atmosphere at elevated temperatures (80–100°C) for several hours.
  • The product is isolated by chromatographic purification, yielding the 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridine compound.
Cyclization and Subsequent Functionalization
  • An alternative approach involves constructing the triazolopyridine core with a suitable functional group (e.g., amine or halide) at the 7-position, followed by conversion to the boronic ester.
  • For example, hydrazine-mediated cyclization of pyridyl hydrazines with appropriate precursors can form the triazolopyridine ring.
  • Subsequent borylation or lithiation followed by quenching with pinacolborane can install the boronate ester.

Detailed Example from Literature

In a study related to the synthesis of triazolopyridine derivatives, the preparation of boronic acid pinacol esters was achieved through a sequence involving:

  • Stille cross-coupling to assemble pyridyl hydrazine intermediates.
  • Amide coupling followed by cyclization under dehydrative conditions to form the triazolopyridine scaffold.
  • Final borylation step using bis(pinacolato)diboron and palladium catalysis to install the boronate ester group at the 7-position.

This method yielded the target compound in moderate to good yields (approximately 50-60%), with purification performed by medium-pressure liquid chromatography (MPLC).

Analytical Data and Characterization

Technique Observed Data
Nuclear Magnetic Resonance (¹H NMR) Characteristic signals for triazolopyridine protons and pinacol methyl groups; e.g., singlet at ~1.3 ppm for pinacol methyls
Mass Spectrometry (ESI-MS) Molecular ion peak at m/z 245 (M+H)+ consistent with molecular weight 245.09 g/mol
Infrared Spectroscopy (IR) Bands corresponding to B–O and N–H stretching vibrations
Purity Assessment Typically >95% by HPLC or chromatographic methods

These data confirm the successful synthesis and purity of the boronic acid pinacol ester derivative.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Palladium-catalyzed Miyaura borylation of 7-halo triazolopyridine Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, dioxane, 80-100°C 50-70 Common, reliable method for boronate ester installation
Cyclization of pyridyl hydrazine intermediates followed by borylation Hydrazine, amide coupling agents, Pd catalysis for borylation 50-60 Multi-step, allows scaffold construction and functionalization
Lithiation and quenching with pinacolborane n-Butyllithium or LDA, pinacolborane, low temperature Variable Requires careful control; less common for this scaffold

Research Findings and Applications

  • The boronic acid pinacol ester group in this compound is critical for Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of more complex molecules with biological activity.
  • Variations of the triazolopyridine scaffold, including this boronate ester, have been explored for kinase inhibition and other medicinal chemistry applications.
  • The stability of the pinacol boronate ester allows for convenient handling and storage, making it a valuable intermediate in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyridine core.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in an aqueous or organic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include boronic acids, reduced triazolopyridine derivatives, and substituted dioxaborolane compounds.

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized as a catalyst or reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The boron center can form reversible covalent bonds with biomolecules, influencing their activity. The triazolopyridine core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
Target Compound : 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₁₃H₁₈BN₃O₂ 273.14 Boronate at C7, amine at C2 Suzuki coupling utility; limited availability
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine C₁₂H₁₆BF₃N₂O₂ 288.07 Boronate at C5, CF₃ at C4, amine at C2 Enhanced lipophilicity due to CF₃; used in fluorinated drug candidates
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine C₁₃H₁₇BN₄O₃ 312.15 Boronate at pyridine C5, oxadiazole-amine at C2 Dual heterocyclic system; potential kinase inhibitor scaffold
N-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₅H₂₃BN₂O₂ 274.17 Boronate at C4, cyclopropylmethyl-amine at C2 Improved metabolic stability via cyclopropyl group
Key Observations :
  • Boronate Positioning : The target compound’s boronate at C7 distinguishes it from analogs like the C5-boronate in 5-(4,4,5,5-Tetramethyl...)pyridin-2-amine , which may alter steric and electronic properties in cross-coupling reactions.
  • Lipophilicity : The trifluoromethyl group in increases hydrophobicity (clogP ≈ 2.8) relative to the target compound (clogP ≈ 1.5), impacting membrane permeability and pharmacokinetics.

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